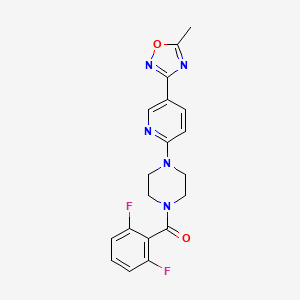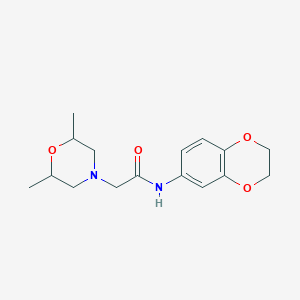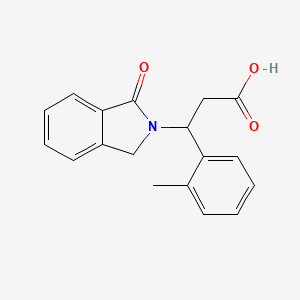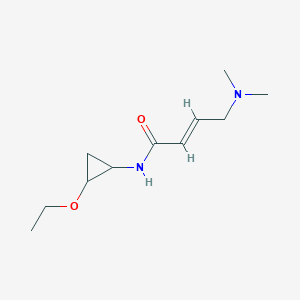![molecular formula C20H18N4O3S B2766668 2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone CAS No. 902432-65-9](/img/structure/B2766668.png)
2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The preparation and molecular structure analysis of related [1,2,4]triazoloquinazolinium compounds have been extensively studied. For example, Crabb et al. (1999) prepared 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, exploring molecular rearrangements and providing insights into their crystal structures via X-ray crystallography (Crabb et al., 1999). This research contributes to the foundational understanding of the chemical behavior and potential applications of similar compounds in material science and molecular engineering.
Derivative Synthesis
Research into the synthesis of oxazoloquinazolinones and other derivatives demonstrates the versatility of the core quinazolinone structure. Bobiļeva and Loža (2018) developed a one-pot procedure for synthesizing 2-substituted 5H-oxazolo[2,3-b]quinazolin-5-ones, highlighting the potential for creating a wide array of chemical derivatives for further application in drug development and chemical synthesis (Bobiļeva & Loža, 2018).
Novel Compounds and Their Applications
The creation of novel compounds such as 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives has been reported, opening new avenues for the application of these compounds in various scientific and industrial fields. Al-Salahi and Geffken (2011) synthesized a novel compound using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, which could lead to the development of new pharmaceuticals, agrochemicals, and materials (Al-Salahi & Geffken, 2011).
Antimicrobial and Biological Evaluation
Some derivatives have been evaluated for antimicrobial and biological activities, indicating potential applications in developing new antimicrobial agents. For instance, Panwar et al. (2013) synthesized novel triazolo[1,5-a]quinolin-6-amines and assessed their antimicrobial, insecticidal, and anthelmintic activities, showcasing the broader impact of these compounds beyond chemistry, including in medical and agricultural sciences (Panwar et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have shown potent activity againstE. coli, P. aeruginosa and S. epidermidis
Mode of Action
Similar compounds have shown significant inhibitory activity . The compound likely interacts with its targets, leading to changes that inhibit their function.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in the target organisms, leading to their inhibition or death.
Pharmacokinetics
The compound’s molecular weight is 413.46 , which may influence its bioavailability and pharmacokinetics
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have a significant impact at the molecular and cellular levels.
Action Environment
One study mentions the use of different solvents and their impact on the yield of similar compounds , suggesting that environmental factors such as solvent type and temperature may influence the action of this compound.
Propriétés
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-21-19-14-9-17(26-2)18(27-3)10-15(14)22-20(24(19)23-12)28-11-16(25)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEKBQLZRRIVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)



![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)


![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)


